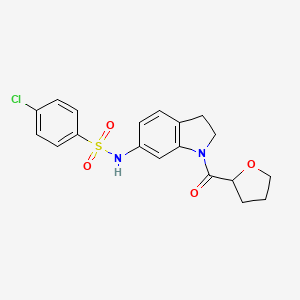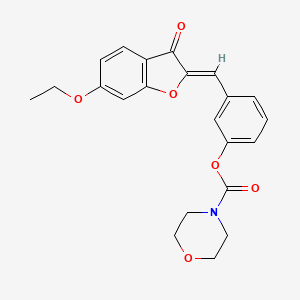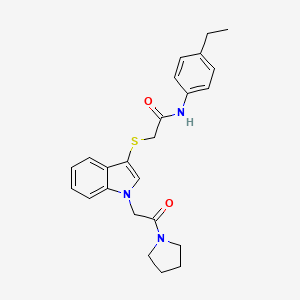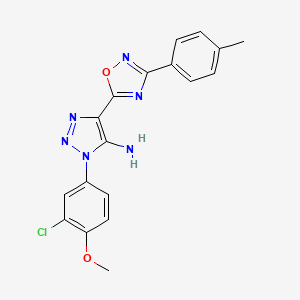
4-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide” is a chemical compound. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . This compound is part of the larger family of indole derivatives, which have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of this compound would include a benzenesulfonamide group, an indolin-6-yl group, and a tetrahydrofuran-2-carbonyl group. The indole nucleus in the structure is known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors
Sulfonamide derivatives, including those structurally related to "4-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide," have been studied for their inhibitory effects on carbonic anhydrase (CA) isoforms. These compounds demonstrated significant in vitro inhibition against human CA isoforms I, II, and VII, showcasing affinities in the low nanomolar range. The structure-activity relationship (SAR) analysis revealed straightforward features leading to enhanced activity for each isoform, underscoring their potential as therapeutic agents for conditions where CA activity is implicated (Sethi et al., 2013).
Anticancer Activity
Research on novel sulfonamide derivatives has shown promising anticancer properties. These compounds were evaluated against various cancer cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells. One study highlighted the synthesis of novel sulfonamides with potential anticancer activity, with some compounds displaying remarkable activity at low micromolar levels against a panel of human tumor cell lines (Sławiński et al., 2012).
Antibacterial and Antifungal Activities
Sulfonamide compounds, including those with structures related to "4-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide," have been synthesized and tested for their antimicrobial activities. Some studies reported the preparation and evaluation of sulfonamide derivatives for their in vitro antimicrobial activities, with certain compounds exhibiting significant effectiveness against microbial strains. This highlights their potential as leads for developing new antimicrobial agents (Iqbal et al., 2006).
Enzyme Inhibition for Neurological Disorders
Sulfonamide hybrids with Schiff bases have been investigated for their enzyme inhibition potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurological disorders. These studies have revealed compounds with significant inhibition rates, suggesting their potential in the treatment of diseases like Alzheimer's (Kausar et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c20-14-4-7-16(8-5-14)27(24,25)21-15-6-3-13-9-10-22(17(13)12-15)19(23)18-2-1-11-26-18/h3-8,12,18,21H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBQYEMHUHFFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2971030.png)

![3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride](/img/structure/B2971033.png)
![N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2971034.png)


![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2971041.png)
![Tert-butyl 3-[oxan-4-ylmethyl(prop-2-enoyl)amino]azetidine-1-carboxylate](/img/structure/B2971043.png)
![Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2971046.png)
![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2971047.png)
![N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline](/img/structure/B2971048.png)


